

Spectroscopic Profile of Aranciamycin A: A Technical Guide

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Compound of Interest

Compound Name: Aranciamycin A

Cat. No.: B15567739

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Aranciamycin A**, a member of the anthracycline class of antibiotics. The information presented herein is crucial for the identification, characterization, and further development of this potent natural product. All data is compiled from peer-reviewed scientific literature, ensuring accuracy and reliability for research and development applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For **Aranciamycin A**, ^1H and ^{13}C NMR data provide a detailed fingerprint of its complex architecture.

Data Presentation

The following tables summarize the ^1H and ^{13}C NMR chemical shifts for **Aranciamycin A**, recorded in deuterated chloroform (CDCl_3).

Table 1: ^1H NMR Spectroscopic Data for **Aranciamycin A** (CDCl_3)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
OMe-6	3.89	s	
H-8	7.66	t	8.1
H-9	8.12	d	7.7
H-10	7.91	d	8.4
OH-11	13.31	s	
OH-12	12.87	s	
H-1'	5.47	br s	
H-2'	4.01	m	
H-3'	3.69	dd	9.4, 3.2
H-4'	3.42	t	9.4
H-5'	3.82	m	
6'-Me	1.34	d	6.2
OMe-2'	3.59	s	
OH-4'	2.68	d	9.8
H-1ax	2.32	d	14.6
H-1eq	2.18	d	14.6
H-3	4.09	s	
OH-4	4.41	s	
5-Me	1.56	s	

| OH-5 | 3.60 | s | |

Table 2: ^{13}C NMR Spectroscopic Data for **Aranciamycin A** (CDCl_3)

Position	Chemical Shift (δ , ppm)
C-1	35.8
C-2	211.2
C-3	84.1
C-4	75.8
C-4a	136.2
C-5	83.1
C-5a	114.9
C-6	162.2
C-6a	120.1
C-7	134.7
C-8	124.8
C-9	137.2
C-10	118.9
C-10a	133.0
C-11	162.0
C-11a	112.1
C-12	187.9
C-12a	181.8
5-Me	24.5
OMe-6	56.5
C-1'	99.8
C-2'	78.0
C-3'	80.1

Position	Chemical Shift (δ , ppm)
C-4'	71.9
C-5'	68.1
6'-Me	18.0

| OMe-2' | 60.8 |

Experimental Protocol

The NMR spectra for **Aranciamycin A** were acquired using the following general procedure:

- Sample Preparation: A sample of pure **Aranciamycin A** was dissolved in deuterated chloroform (CDCl_3).
- Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a 600 MHz NMR spectrometer.
- Data Acquisition: Standard pulse sequences were used to acquire one-dimensional (^1H and ^{13}C) and two-dimensional (COSY, HSQC, HMBC) NMR data.
- Referencing: Chemical shifts are reported in parts per million (ppm) and were referenced to the residual solvent signal of CDCl_3 (δH 7.26, δC 77.16).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Data Presentation

Table 3: IR Spectroscopic Data for **Aranciamycin A**

Wavenumber (cm^{-1})	Interpretation
3422	O-H stretching
1715	C=O stretching (ketone)
1620	C=O stretching (quinone)

| 1579 | Aromatic C=C stretching |

Experimental Protocol

The IR spectrum of **Aranciamycin A** was obtained using the following method:

- **Sample Preparation:** A small amount of the purified compound was mixed with potassium bromide (KBr) and pressed into a thin pellet.
- **Instrumentation:** The spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** The spectrum was acquired in the range of 4000-400 cm^{-1} .

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for compounds with chromophores.

Data Presentation

Table 4: UV-Vis Spectroscopic Data for **Aranciamycin A**

Solvent	λ_{max} (nm)
---------	-----------------------------

| Methanol (MeOH) | 237, 260, 435 |

Experimental Protocol

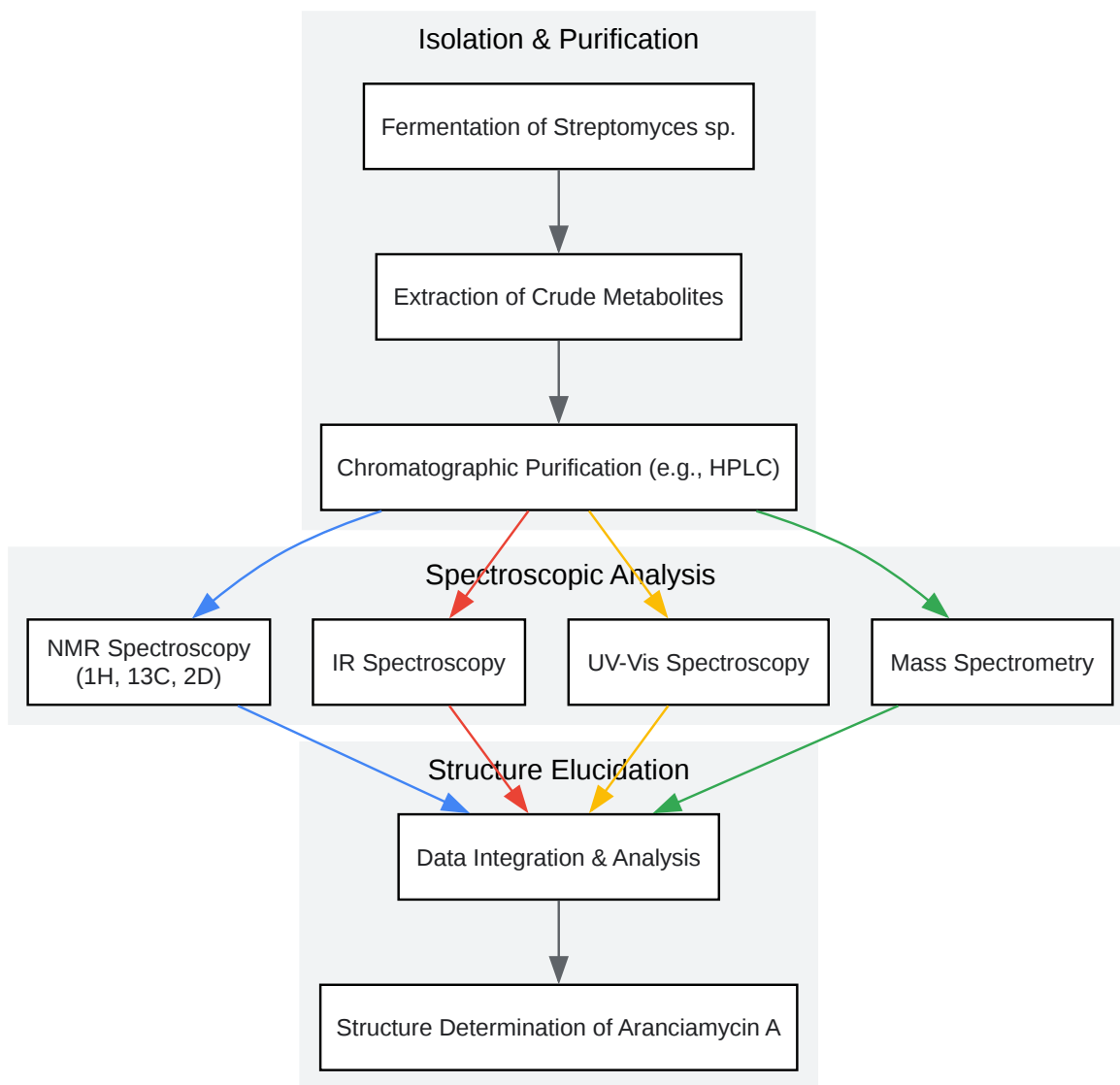
The UV-Vis spectrum of **Aranciamycin A** was recorded as follows:

- **Sample Preparation:** A solution of **Aranciamycin A** was prepared in methanol (MeOH).
- **Instrumentation:** The spectrum was measured using a UV-Vis spectrophotometer.
- **Data Acquisition:** The absorbance was measured over a range of wavelengths, typically from 200 to 800 nm.

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like **Aranciamycin A**.

General Workflow for Spectroscopic Analysis of Aranciamycin A



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Caption: General workflow for spectroscopic analysis.

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